![molecular formula C11H9N3O4 B448042 3-[(4-硝基-1H-吡唑-1-基)甲基]苯甲酸 CAS No. 514801-16-2](/img/structure/B448042.png)

3-[(4-硝基-1H-吡唑-1-基)甲基]苯甲酸

描述

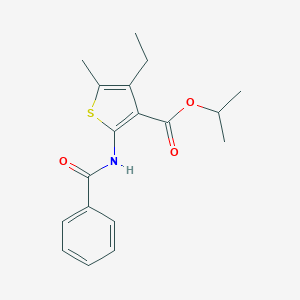

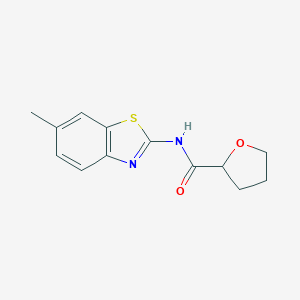

“3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C11H9N3O4 . It has a molecular weight of 247.21 Da . This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” consists of a benzoic acid group attached to a nitro-substituted pyrazole ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

科学研究应用

氢键和分子结构:研究表明,由于氢键,吡唑基苯甲酸酯的衍生物表现出复杂的分子结构。例如,4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯和类似分子表现出极化的分子电子结构,并通过氢键连接成链或片(Portilla 等人,2007).

吡唑衍生物的合成和表征:羟甲基吡唑衍生物与伯胺的反应产生各种化合物,如 2-(((1h-吡唑-1-基)甲基)氨基)苯甲酸,其特征在于光谱方法和晶体学。这些化合物已被研究其对癌症和微生物的生物活性(Titi 等人,2020).

抗菌和抗肿瘤活性:基于吡唑的药物分子,包括苯甲酸衍生物,已显示出显着的抗菌和抗肿瘤活性。例如,某些吡唑衍生物被合成并测试了它们对细菌和真菌菌株的有效性,证实了它们作为候选药物的潜力(Shubhangi 等人,2019).

癌症抑制活性:对包括苯甲酸衍生物在内的 4-[吲哚-3-基-亚甲基]-1H-吡唑-5(4H)-酮衍生物的研究表明,对各种癌细胞系具有显着的抗肿瘤活性。使用 MTT 分析评估这些化合物,并显示出作为肺癌抑制剂的潜力(Jing 等人,2012).

非线性光学材料:N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,包括苯甲酸衍生物,已被研究其作为非线性光学 (NLO) 材料的潜力。评估了它们的光学非线性,表明它们在光学限制中的潜在应用(Chandrakantha 等人,2013).

肿瘤治疗的药物开发:研究探索了 4-甲基-3-硝基-苯甲酸等化合物对恶性肿瘤细胞迁移能力的影响及其作为肿瘤治疗药物的潜力。该研究证明了该化合物抑制小鼠细胞迁移和肿瘤生长的能力(Li 等人,2010).

荧光探针:已开发出含有 4-((3-(吡嗪-2-基)-1H-吡唑-1-基)甲基)苯甲酸的铽有机骨架作为荧光探针。该骨架可以选择性地检测小有机分子和金属离子,尤其是硝基苯和 Fe3+ (Tang 等人,2017).

安全和危害

未来方向

The future directions for “3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” and similar compounds involve their potential use in the development of new drugs . Given the broad range of biological activities exhibited by pyrazole derivatives, they could serve as a structural optimization platform for the design and development of more selective and potent therapeutic molecules .

作用机制

Target of Action

Compounds containing the1H-pyrazole moiety have been known to exhibit a broad range of biological activities . They are often involved in interactions with various enzymes and receptors, playing crucial roles in numerous biochemical processes.

Mode of Action

The exact mode of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid remains unclear due to the lack of specific studies. It’s plausible that the compound interacts with its targets through the1H-pyrazole moiety, which is known for its ability to form stable complexes with various biomolecules .

Biochemical Pathways

Compounds containing the1H-pyrazole moiety have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .

Result of Action

Given the broad range of activities associated with1H-pyrazole derivatives , it’s plausible that the compound could exert various effects at the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and gene expression.

Action Environment

The action, efficacy, and stability of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound. For instance, the compound’s thermal stability could be an important factor in its action .

属性

IUPAC Name |

3-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCLKKKDQFNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447960.png)

![5-(3-{5-Nitro-2-furyl}-2-propenylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447965.png)

![Methyl 6-tert-butyl-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447966.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)

![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)